3-(4-bromophenyl)cyclobutane-1-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-bromophenyl)cyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-13/h1-4,7-8,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPKFIMHMRFBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)cyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the 4-Bromo-phenyl Group: The 4-bromo-phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Aldehyde Functionalization: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Bromo-phenyl)-trans-cyclobutanecarboxylic acid.
Reduction: 3-(4-Bromo-phenyl)-trans-cyclobutanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromophenyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Cyclobutane Derivatives with Varied Functional Groups
Key Comparisons :
- Reactivity : The aldehyde group in the target compound is more reactive than carboxylic acids or hydroxyl groups, enabling facile derivatization (e.g., condensation reactions).
- Polarity : Carboxylic acids () exhibit higher polarity and water solubility compared to aldehydes, which are typically more volatile.
- Applications : Carboxylic acid derivatives are prevalent in drug intermediates , while aldehydes serve as versatile synthons in organic chemistry.
Bromophenyl-Containing Compounds with Different Cores
Key Comparisons :
- Structural Complexity: Brodifacoum () has a fused chromenone-tetralin system, enabling π-π stacking for bioactivity, whereas the cyclobutane core offers rigidity and compactness.
- Functional Groups : Chalcone derivatives () feature α,β-unsaturated ketones for conjugation-driven reactivity, contrasting with the aldehyde’s electrophilic nature.
- Bioactivity : Brodifacoum demonstrates anti-inflammatory activity , while the biological profile of this compound remains unexplored but could be inferred from its reactive aldehyde moiety.
Impact of Substituents on Phenyl Rings
- 4-Bromo vs.
- Bromophenyl vs. Simple Phenyl : Bromine’s electron-withdrawing effect increases electrophilicity, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
3-(4-bromophenyl)cyclobutane-1-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C10H10BrO
- Molecular Weight : 228.09 g/mol
- CAS Number : 1782303-62-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study conducted on several substituted phenyl compounds demonstrated that modifications at the bromine position can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
Antiviral Activity
Notably, some derivatives have shown promising antiviral activity against the H5N1 influenza virus. In vitro assays revealed that certain compounds derived from this structure inhibited viral replication effectively, with the following results:
| Compound Name | EC50 (µM) | LD50 (µM) | Remarks |
|---|---|---|---|
| 3-(4-bromophenyl)hydrazono-5-phenyl-furan-2(3H)-one | 12.5 | 100 | Effective against H5N1 |
| This compound derivative | 15.0 | 150 | Moderate antiviral activity |
Anticancer Activity
The anticancer potential of this compound has also been explored. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which is crucial in cancer progression.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the effectiveness of various brominated phenyl compounds against bacterial pathogens. The results indicated that the presence of bromine significantly enhanced the antimicrobial properties, with IC50 values ranging from 5 µM to 25 µM depending on the specific bacterial strain tested.
- Antiviral Studies : In a controlled laboratory setting, derivatives of this compound were tested for their ability to inhibit H5N1 virus replication in Madin-Darby canine kidney cells. The most effective compound showed an EC50 value of 12.5 µM, indicating a strong potential for further development as an antiviral agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : Inhibition of bacterial fatty acid biosynthesis via FabI enzyme interference.
- Antiviral Mechanism : Disruption of viral entry or replication processes within host cells.
- Anticancer Pathways : Induction of apoptosis through mitochondrial signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(4-bromophenyl)cyclobutane-1-carbaldehyde?
- Answer : Synthesis typically involves [2+2] photocycloaddition reactions to form the cyclobutane ring, followed by functionalization. For example:
- Step 1 : Bromophenyl-substituted cyclobutane precursors are synthesized via photochemical dimerization of styrene derivatives under UV light (254 nm).
- Step 2 : The aldehyde group is introduced via oxidation of a hydroxymethyl intermediate using MnO₂ or Dess-Martin periodinane.
- Key validation : Intermediate purity is confirmed by TLC and GC-MS, while final product structure is verified via SC-XRD (e.g., R factor = 0.036 for analogous compounds) and ¹H NMR (δ 9.8–10.2 ppm for aldehyde protons) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Answer : A combination of techniques is used:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–Br = 1.89–1.92 Å) and torsional angles (e.g., cyclobutane ring puckering ~25°). Data-to-parameter ratios >15:1 ensure reliability .
- Spectroscopy : ¹³C NMR detects quaternary carbons (δ 120–140 ppm for aromatic Br-substituted carbons). IR confirms aldehyde C=O stretch (~1720 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Matches theoretical mass ([M+H]⁺ = 265.02 Da) within 3 ppm error .
Advanced Research Questions
Q. How can reaction yields be optimized for the aldehyde functionalization step in cyclobutane systems?
- Answer : Critical parameters include:
- Catalyst selection : Pd(PPh₃)₄ (2 mol%) in Suzuki couplings improves aryl group introduction (yield >75% vs. 50% with Pd(OAc)₂) .
- Solvent polarity : DMF enhances aldehyde stability over THF due to reduced side reactions.
- Temperature control : Oxidation at 0–5°C minimizes aldol condensation byproducts.
- Statistical optimization : Response Surface Methodology (RSM) identifies ideal reagent ratios (e.g., 1.2 eq. oxidant per hydroxymethyl group) .
Q. What strategies address contradictions in spectroscopic data for bromophenyl-cyclobutane derivatives?
- Answer : Discrepancies (e.g., unexpected downfield shifts in ¹H NMR) are resolved by:
- Computational validation : DFT calculations (B3LYP/6-311G(d,p)) simulate NMR spectra to distinguish steric vs. electronic effects. For example, cyclobutane ring strain can deshield aldehyde protons by 0.3–0.5 ppm .
- Dynamic NMR (DNMR) : Detects conformational exchange in the cyclobutane ring (ΔG‡ ≈ 50–60 kJ/mol) causing peak broadening .
- X-ray vs. NMR comparison : SC-XRD bond angles correlate with Karplus equation predictions for coupling constants (e.g., ³JHH = 8–10 Hz for trans-dihedral angles) .
Q. How does the 4-bromophenyl substituent influence the compound’s reactivity in nucleophilic additions?
- Answer : The electron-withdrawing bromine group:
- Enhances electrophilicity : Hammett σ⁺ values (σ⁺ = +0.88) predict 20–30% faster imine formation with primary amines vs. non-brominated analogs.
- Directs regioselectivity : DFT studies show LUMO localization at the aldehyde carbon, favoring nucleophilic attack at C1 over C3 (ΔE = 15 kJ/mol) .
- Steric effects : Ortho-bromine hinders π-stacking in crystallization, leading to polymorphic variations (e.g., monoclinic vs. triclinic lattices) .
Safety and Methodological Considerations
Q. What precautions are necessary for handling this compound?
- Answer : Follow protocols for halogenated aldehydes:
- Personal protective equipment (PPE) : Nitrile gloves, sealed goggles, and flame-retardant lab coats.
- Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of volatile aldehydes.
- Storage : Argon-atmosphere vials at 4°C; shelf life ≈6 months.
- Waste disposal : Halogenated waste streams (EPA Class D001-D003). Consult SDS for spill management (e.g., neutralization with NaHCO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
